molecular formula C9H11ClN2 B1628486 1-(3-Cyanopropyl)pyridinium chloride CAS No. 820972-34-7

1-(3-Cyanopropyl)pyridinium chloride

Cat. No.: B1628486
CAS No.: 820972-34-7
M. Wt: 182.65 g/mol
InChI Key: VOKQCUHMWFKHFE-UHFFFAOYSA-M
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Description

Evolution and Unique Characteristics of Pyridinium (B92312) Cationic Systems in Ionic Liquids

The development of ionic liquids has progressed through several generations, evolving from simple solvents to highly tailored, functional materials. tandfonline.comunl.pt Pyridinium-based systems have been integral to this evolution. Their core structure, featuring a pyridine (B92270) ring, can be readily functionalized, allowing for precise tuning of the resulting ionic liquid's properties. longdom.org

The synthesis of pyridinium ILs typically involves two main steps: an alkylation reaction to form the desired cation from a pyridine derivative and a subsequent anion exchange. tandfonline.comunl.ptresearchgate.net This modular synthesis allows for a vast number of potential cation-anion combinations, each yielding an IL with specific characteristics. unl.pt For instance, modifying the length of the alkyl chain attached to the nitrogen atom of the pyridine ring can influence properties such as hydrophobicity, viscosity, and melting point. longdom.org The choice of the anion, which can range from simple halides to complex organic or inorganic ions, also plays a crucial role in determining the final properties like thermal stability and conductivity. longdom.org

Pyridinium-based ionic liquids exhibit a range of valuable characteristics. Their aromatic nature provides a unique environment for chemical reactions, often enhancing reaction rates and selectivity in catalysis. longdom.org Furthermore, their high ionic conductivity and wide electrochemical stability window make them suitable for applications in electrochemical devices such as batteries and supercapacitors. longdom.orgtandfonline.com Researchers have also explored their potential as ionic liquid crystals (ILCs), where the inherent ordering and self-assembly of the pyridinium cations can be harnessed for advanced materials applications. tandfonline.comresearchgate.net

Academic Context and Emerging Research Trajectories of 1-(3-Cyanopropyl)pyridinium Chloride

This compound is a specific example of a functionalized pyridinium ionic liquid. ottokemi.comchemicalbook.com Its structure incorporates a cyanopropyl group attached to the pyridinium nitrogen atom. This nitrile functionalization is key to its specialized applications and research interest. chemicalbook.comalfachemic.com

The primary academic context for this compound is its use as a specialized medium and catalyst in organic synthesis. ottokemi.comchemicalbook.com Research has highlighted its superior performance in promoting important carbon-carbon bond-forming reactions, such as Suzuki and Stille coupling reactions. chemicalbook.comalfachemic.com The presence of the nitrile group (-C≡N) is thought to play a significant role in its efficacy, potentially through coordination with metal catalysts or by altering the solubility and interaction with reactants.

Emerging research continues to explore the potential of such nitrile-functionalized ionic liquids. The unique combination of the pyridinium core and the cyano-functionalized side chain opens avenues for its use in areas beyond catalysis, including as electrolytes in electrochemical systems or as specialized solvents for particular chemical processes. The ability to fine-tune its properties through modification of the cation or anion suggests a promising trajectory for the design of task-specific ionic liquids for advanced applications. tandfonline.comunl.pt

Properties of this compound

PropertyValueSource
CAS Number 820972-34-7 ottokemi.comchemicalbook.comnih.gov
Molecular Formula C₉H₁₁ClN₂ ottokemi.comalfachemic.comnih.gov
Molecular Weight 182.65 g/mol ottokemi.comnih.govscbt.com
Appearance White to faint yellow/beige/brown powder or crystals ottokemi.com
Melting Point 130-135 °C ottokemi.comalfachemic.com
IUPAC Name 4-pyridin-1-ium-1-ylbutanenitrile;chloride alfachemic.comnih.gov

Crystallographic Data for this compound nih.gov

ParameterValue
Crystal System Monoclinic
Space Group P 1 21/c 1
a 8.074 Å
b 12.108 Å
c 10.5053 Å
α 90.00°
β 112.46°
γ 90.00°

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-1-ium-1-ylbutanenitrile;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N2.ClH/c10-6-2-5-9-11-7-3-1-4-8-11;/h1,3-4,7-8H,2,5,9H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKQCUHMWFKHFE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CCCC#N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583391
Record name 1-(3-Cyanopropyl)pyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820972-34-7
Record name 1-(3-Cyanopropyl)pyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 820972-34-7
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Synthetic Methodologies and Advanced Preparation Techniques for 1 3 Cyanopropyl Pyridinium Chloride

Conventional Synthetic Routes for Pyridinium (B92312) Quaternary Salts

The traditional and most straightforward method for synthesizing pyridinium quaternary salts, including 1-(3-cyanopropyl)pyridinium chloride, is through the Menshutkin reaction. This reaction involves the N-alkylation of a pyridine (B92270) derivative with an appropriate alkyl halide. quimicaorganica.org In the case of this compound, this involves the direct reaction of pyridine with 4-chlorobutyronitrile (B21389). nih.govnih.gov

This nucleophilic substitution reaction sees the lone pair of electrons on the nitrogen atom of the pyridine ring attacking the electrophilic carbon atom of the alkyl halide, leading to the formation of the quaternary ammonium (B1175870) salt. quimicaorganica.org The reaction is typically carried out in a suitable organic solvent, and often requires heating for an extended period to achieve a satisfactory yield. srce.hrnih.gov Solvents commonly used for such quaternization reactions include acetone, acetonitrile (B52724), and anhydrous dimethylformamide. srce.hrresearchgate.net

While effective, conventional methods often suffer from drawbacks such as long reaction times, the use of volatile and potentially hazardous organic solvents, and moderate to low yields. scielo.org.zaresearchgate.net These limitations have spurred the development of more efficient and sustainable synthetic protocols.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards "green chemistry" principles in chemical synthesis, aiming to reduce or eliminate the use and generation of hazardous substances. rsc.orgcalis.edu.cnuniupo.it For the synthesis of this compound and other ionic liquids, microwave-assisted and sonochemical methods have emerged as prominent green alternatives. nih.govbiotechjournal.in

Microwave-assisted organic synthesis has gained considerable traction as a powerful tool for accelerating chemical reactions. mdpi.comresearchgate.net In the context of pyridinium salt synthesis, microwave irradiation offers several advantages over conventional heating, including:

Reduced Reaction Times: Microwave heating can dramatically shorten reaction times from hours to minutes. srce.hruliege.be

Increased Yields: Often, higher product yields are obtained compared to conventional methods. srce.hr

Enhanced Purity: The rapid and uniform heating can minimize the formation of side products.

The synthesis of pyridinium salts under microwave irradiation typically involves mixing the pyridine derivative and the alkyl halide, sometimes in the absence of a solvent or using a minimal amount of a high-boiling point, microwave-absorbing solvent. biotechjournal.in This method has been successfully applied to the synthesis of various pyridinium ionic liquids and could be readily adapted for the efficient production of this compound. srce.hrmdpi.com

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to days srce.hrnih.govMinutes srce.hruliege.be
Energy Input Indirect, slow heatingDirect, rapid heating of reactants
Temperature Gradient Non-uniformMore uniform
Yield Often moderate scielo.org.zaGenerally higher srce.hr
Solvent Use Often requires bulk solvents srce.hrCan be performed solvent-free or with minimal solvent biotechjournal.in

Sonochemistry, the application of ultrasound to chemical reactions, provides another eco-friendly route for the synthesis of pyridinium salts. scielo.org.zaresearchgate.net The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. mdpi.comresearchgate.net

The advantages of sonochemical synthesis include:

Shorter reaction times compared to silent (non-sonicated) reactions. scielo.org.za

Milder reaction conditions (e.g., lower temperatures). nih.gov

Improved yields and cleaner reactions. nih.gov

For the synthesis of pyridinium-based ionic liquids, ultrasound irradiation has been shown to be an effective method, often leading to a significant decrease in reaction time and an increase in product yield compared to conventional approaches. scielo.org.zanih.govresearchgate.net This technique is well-suited for the N-alkylation step in the formation of this compound.

Multi-Step Synthesis Strategies for Functionalized Pyridinium Ionic Liquids

The synthesis of functionalized pyridinium ionic liquids like this compound can also be approached through multi-step strategies that allow for greater control over the final structure and properties of the molecule. These strategies typically involve N-alkylation and subsequent anion exchange or other post-synthetic modifications.

The core of the synthesis remains the N-alkylation of the pyridine ring. quimicaorganica.org This quaternization process transforms the neutral pyridine molecule into a positively charged pyridinium cation. researchgate.net The choice of the alkylating agent is crucial for introducing the desired functionality. In the case of this compound, 4-chlorobutyronitrile serves as the electrophile that introduces the cyanopropyl group onto the pyridine nitrogen. nih.govnih.gov

The reactivity of the alkyl halide plays a significant role in the reaction rate, with the reactivity generally following the order I > Br > Cl. srce.hr The reaction can be influenced by various factors, including the solvent, temperature, and the presence of catalysts. researchgate.net

Reagent 1Reagent 2ProductReaction Type
Pyridine4-ChlorobutyronitrileThis compoundN-Alkylation (Menshutkin Reaction) nih.govquimicaorganica.org

Once the 1-(3-cyanopropyl)pyridinium cation is formed with its initial counter-ion (in this case, chloride), the properties of the resulting ionic liquid can be fine-tuned through anion exchange reactions. acs.orgresearchgate.net This process, also known as metathesis, involves replacing the original anion with a different one. nih.gov

This is a powerful tool for creating a wide range of ionic liquids with tailored properties, such as viscosity, melting point, and solubility. acs.org For example, the chloride anion in this compound could be exchanged for anions like tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), or bis(trifluoromethylsulfonyl)imide (Tf₂N⁻). nih.govnih.gov

Anion exchange is typically achieved by reacting the pyridinium halide salt with a metal salt of the desired anion (e.g., NaBF₄, KPF₆) or by using an anion exchange resin. nih.govresearchgate.net Post-synthetic modification can also involve further chemical transformations of the functional group on the cation, although this is less common for the relatively stable nitrile group. nih.gov

Starting Ionic LiquidAnion SourceProduct Ionic Liquid
This compoundSodium tetrafluoroborate (NaBF₄)1-(3-Cyanopropyl)pyridinium tetrafluoroborate nih.gov
This compoundPotassium hexafluorophosphate (KPF₆)1-(3-Cyanopropyl)pyridinium hexafluorophosphate nih.gov
This compoundLithium bis(trifluoromethylsulfonyl)imide (LiTf₂N)1-(3-Cyanopropyl)pyridinium bis(trifluoromethylsulfonyl)imide nih.gov

Development of Novel Synthetic Platforms for Low Halide Content Ionic Liquids

The presence of halide impurities, particularly chloride, in ionic liquids (ILs) can significantly and negatively impact their physicochemical properties and performance in various applications. Halides can affect the electrochemical window, thermal stability, and catalytic activity of ionic liquids. Consequently, the development of synthetic methodologies that minimize or eliminate halide content is a critical area of research in the field of ionic liquid chemistry. Traditional synthesis routes for pyridinium-based ionic liquids, such as the quaternization of pyridine with an alkyl halide, often lead to halide ion contamination that is difficult to remove completely. This has driven the exploration of innovative, halide-free synthetic strategies.

One such emerging strategy is the "Phenolate Platform" methodology, which offers a pathway to produce ionic liquids with exceptionally low halide levels. This approach is part of a broader effort to create cleaner and more efficient synthesis processes for high-purity ionic liquids tailored for demanding applications.

"Phenolate Platform" Methodology

The "Phenolate Platform" is a novel synthetic route designed to circumvent the issue of halide contamination in ionic liquids. This method utilizes a phenolate (B1203915) salt as an intermediate, which allows for the synthesis of ionic liquids with different anions through a metathesis reaction. The core principle of this methodology is to first prepare a pyridinium phenolate salt, which can then be reacted with a chosen acid to yield the desired ionic liquid and phenol (B47542) as a byproduct. The phenol can be easily removed, resulting in a high-purity ionic liquid with minimal halide content.

A general representation of the "Phenolate Platform" methodology can be broken down into two main steps:

Formation of the Pyridinium Phenolate Intermediate: Pyridine or a substituted pyridine is reacted with a suitable quaternizing agent that also contains a phenolate group.

Anion Exchange and Final Product Formation: The resulting pyridinium phenolate is then treated with a Brønsted acid (HX), where X is the desired anion. This reaction protonates the phenolate, releasing phenol and forming the target ionic liquid, [pyridinium]X.

While the direct application of the "Phenolate Platform" for the synthesis of this compound is not extensively detailed in publicly available research, the general principles of the platform can be adapted for its conceptual synthesis. The following table outlines the conceptual reaction steps for synthesizing this compound using this methodology.

Table 1: Conceptual Synthesis Steps via the "Phenolate Platform"

Step Reactants Product Byproduct Purpose
1 Pyridine, 4-chlorobutanenitrile, Sodium phenolate 1-(3-Cyanopropyl)pyridinium phenolate Sodium chloride Formation of the phenolate intermediate

This method's primary advantage is the conversion of the halide (in this case, chloride from the initial quaternization agent) into a simple inorganic salt (sodium chloride) in the first step, which can be readily separated. The subsequent anion exchange with hydrochloric acid introduces the chloride anion in a controlled manner, with the only significant byproduct being phenol, which can be removed through extraction or distillation. This process significantly reduces the final halide impurity levels compared to direct quaternization methods.

Table 2: Comparison of Synthetic Approaches

Methodology Key Feature Potential Halide Impurity Source Purity Enhancement
Traditional Quaternization Direct reaction of pyridine with 4-chlorobutanenitrile Unreacted 4-chlorobutanenitrile, side reaction products Requires extensive purification (e.g., recrystallization, column chromatography)

| "Phenolate Platform" | Use of a phenolate intermediate and subsequent anion exchange | Minimal, primarily from the separation of the inorganic salt in step 1 | Byproduct (phenol) is easily removable, leading to higher purity |

The development of the "Phenolate Platform" and similar low-halide synthetic strategies is crucial for advancing the application of ionic liquids in fields where high purity is paramount, such as electrochemistry, catalysis, and materials science.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Pyridine
4-chlorobutanenitrile
Sodium phenolate
1-(3-Cyanopropyl)pyridinium phenolate
Sodium chloride
Hydrochloric acid

Advanced Spectroscopic and Analytical Characterization in 1 3 Cyanopropyl Pyridinium Chloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of 1-(3-Cyanopropyl)pyridinium chloride, providing detailed information about the hydrogen and carbon framework of the molecule.

Proton (¹H) NMR spectroscopy confirms the structure of the 1-(3-Cyanopropyl)pyridinium cation by identifying the distinct chemical environments of its hydrogen atoms. The aromatic protons on the pyridinium (B92312) ring are shifted significantly downfield due to the deshielding effect of the positively charged nitrogen atom. The protons on the α-carbons (adjacent to the nitrogen) are the most deshielded, followed by the γ-proton and then the β-protons. The aliphatic protons of the cyanopropyl chain appear in the upfield region, with their chemical shifts influenced by the proximity to the pyridinium ring and the electron-withdrawing nitrile group.

The expected assignments for the proton signals are detailed in the table below.

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
H-2, H-6 (α-H, Pyridinium)~ 8.9 - 9.1Doublet (d)
H-4 (γ-H, Pyridinium)~ 8.5 - 8.7Triplet (t)
H-3, H-5 (β-H, Pyridinium)~ 8.1 - 8.3Triplet (t)
N-CH₂ (Propyl Chain)~ 4.8 - 5.0Triplet (t)
N-CH₂-CH₂ (Propyl Chain)~ 2.3 - 2.5Multiplet (m)
CH₂-CN (Propyl Chain)~ 2.8 - 3.0Triplet (t)

Note: Expected values are based on typical shifts for N-alkylated pyridinium salts and may vary based on solvent and experimental conditions.

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. In a proton-decoupled spectrum, each unique carbon atom in this compound gives a distinct singlet, allowing for a carbon count and structural verification. The pyridinium ring carbons resonate in the aromatic region, while the aliphatic carbons of the propyl chain and the nitrile carbon appear at higher field. The chemical shifts are influenced by hybridization and the electronegativity of neighboring atoms. libretexts.org

The table below outlines the expected chemical shifts for each carbon atom in the cation.

Carbon AtomExpected Chemical Shift (δ, ppm)
C-2, C-6 (α-C, Pyridinium)~ 145 - 146
C-4 (γ-C, Pyridinium)~ 146 - 148
C-3, C-5 (β-C, Pyridinium)~ 128 - 129
C≡N (Nitrile)~ 117 - 119
N-CH₂ (Propyl Chain)~ 59 - 61
N-CH₂-CH₂ (Propyl Chain)~ 30 - 32
CH₂-CN (Propyl Chain)~ 15 - 17

Note: Expected values are based on established chemical shift ranges and data from analogous structures. libretexts.org

While ¹H and ¹³C NMR are used to characterize the cation, multinuclear NMR techniques are powerful tools for studying the anion in ionic liquids. Nuclei such as Boron-11 (¹¹B), Fluorine-19 (¹⁹F), and Phosphorus-31 (³¹P) are routinely used to analyze complex anions like tetrafluoroborate (B81430) ([BF₄]⁻), hexafluorophosphate (B91526) ([PF₆]⁻), and bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻). These analyses can provide information on ion-ion interactions, ion solvation, and the purity of the ionic liquid.

However, for this compound, the anion is the simple chloride ion (Cl⁻). The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, are quadrupolar nuclei. This property leads to very rapid nuclear relaxation and consequently extremely broad resonance signals in the NMR spectrum, making them difficult to observe with high resolution. Therefore, multinuclear NMR is not a standard or practical method for the direct analysis of the chloride anion in this context, and such data are not typically reported. Anion presence and concentration are more commonly confirmed by methods like ion chromatography.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

The FT-IR spectrum of this compound provides clear evidence for its constituent functional groups. The most prominent and diagnostic absorption is the sharp, strong stretching vibration of the nitrile (C≡N) group. Other key absorptions include the stretching vibrations of the aromatic C-H bonds of the pyridinium ring, the aliphatic C-H bonds of the propyl chain, and the characteristic ring stretching vibrations (C=C and C=N) of the pyridinium moiety.

Key vibrational frequencies observed in the FT-IR spectrum are summarized below.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3150 - 3050Medium
Aliphatic C-H Stretch3000 - 2850Medium
Nitrile (C≡N) Stretch~ 2250Strong, Sharp
Pyridinium Ring Stretch (C=C, C=N)1640 - 1450Medium-Strong

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. Due to the ionic nature of the compound, soft ionization techniques like Electrospray Ionization (ESI) are employed. researchgate.net

In positive-ion ESI-MS, the instrument detects the intact 1-(3-Cyanopropyl)pyridinium cation. The mass-to-charge ratio (m/z) of this parent ion is used to confirm the molecular mass of the cationic component of the salt. The monoisotopic mass of the cation ([C₉H₁₁N₂]⁺) is calculated to be 147.0922 Da. nih.gov High-resolution mass spectrometry (HRMS) can verify this mass with high precision, confirming the elemental formula. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing further structural confirmation by analyzing the resulting fragment ions.

IonFormulaCalculated Mass (Da)
Parent Cation[C₉H₁₁N₂]⁺147.0922
Pyridinium Cation Fragment[C₅H₅N]⁺79.0422

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the analysis of this compound, LC is used to separate the cation from its counter-ion (chloride), impurities, and any potential degradation products. chromatographyonline.com The separation is typically achieved using a chromatographic column that retains the compound based on its physicochemical properties.

For polar, basic compounds like pyridinium cations, specialized stationary phases are often employed. mdpi.comnih.gov Stationary phases containing cyanopropyl groups can provide good retention and peak shape for basic drugs and ionic liquids. mdpi.comnih.gov The use of reversed-phase HPLC with electrospray ionization mass detection has been systematically studied for the analysis of imidazolium (B1220033) ionic liquids, which share structural similarities with pyridinium compounds. mdpi.com After separation, the eluent is introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), allowing for sensitive and selective detection. chromatographyonline.com LC-MS methods are crucial for the quality assurance and contamination analysis of ionic liquids. chromatographyonline.com

ParameterTypical Condition for Pyridinium Cation Analysis
Column Type Reversed-Phase (e.g., C18, Phenyl-Hexyl, Cyanopropyl)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) or Methanol with 0.1% Formic Acid
Elution Mode Gradient
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS Detector Quadrupole, Ion Trap, or Time-of-Flight (TOF)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of thermally labile and ionic compounds like this compound. rsc.org It allows for the transfer of ions from solution into the gas phase for mass analysis with minimal fragmentation. In the positive ion mode, the 1-(3-cyanopropyl)pyridinium cation can be detected directly. ESI-MS is frequently used to confirm the molecular weight of synthesized compounds. rsc.org For instance, in studies of related heterocyclic compounds, ESI-MS is routinely used to detect the protonated molecule [M+H]⁺ or the intact cation. rsc.org A common phenomenon in ESI-MS is the formation of adducts with solvent molecules or salts, which must be carefully interpreted. mdpi.com

Ion Species Observed in ESI-MSDescription
[M]⁺ The intact 1-(3-cyanopropyl)pyridinium cation.
[M+Na]⁺ An adduct formed with a sodium ion, often from glassware contamination.
[M+K]⁺ An adduct formed with a potassium ion.
[2M+Cl]⁺ A cluster ion containing two pyridinium cations and one chloride anion.

High-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) adds another layer of specificity and structural information to the analysis. nih.gov This technique involves selecting a specific precursor ion (e.g., the 1-(3-cyanopropyl)pyridinium cation) after it exits the HPLC column and enters the mass spectrometer. This selected ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov The fragmentation pattern is highly specific to the molecule's structure and serves as a "fingerprint" for identification. nih.gov This method is invaluable for distinguishing between isomers and for identifying metabolites or degradation products in complex matrices. researchgate.netresearchgate.netmdpi.com The development of LC-MS/MS methods with multiple reaction monitoring (MRM) allows for highly sensitive and selective quantification of target analytes. nih.govresearchgate.net

Precursor Ion (m/z)Potential Product Ions (m/z)Fragmentation Pathway
147.09 (C₉H₁₁N₂⁺)94.06 (C₅H₅N⁺)Loss of the cyanopropyl side chain (C₄H₆N)
147.09 (C₉H₁₁N₂⁺)78.05 (C₅H₄N⁺)Fragmentation of the pyridinium ring
147.09 (C₉H₁₁N₂⁺)53.04 (C₄H₄N⁺)Cleavage of the propyl chain and loss of pyridine (B92270)

High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (HPLC-HRMS)

High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (HPLC-HRMS) provides extremely accurate mass measurements, typically with errors in the parts-per-million (ppm) range. mdpi.com This precision allows for the unambiguous determination of the elemental formula of this compound and its fragments. researchgate.net By comparing the measured accurate mass to the theoretical mass calculated from possible elemental compositions, the chemical formula can be confirmed with high confidence. This capability is essential for identifying unknown impurities or metabolites without authentic standards. researchgate.netnih.gov Instruments like the Orbitrap MS can achieve high resolving powers that eliminate isobaric interferences, which are compounds that have the same nominal mass but different elemental compositions. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For this compound, the pyridinium ring constitutes a conjugated π-system, which gives rise to characteristic π → π* transitions. libretexts.org The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) provide insights into the electronic structure of the molecule. researchgate.net While the cyanopropyl group is not a chromophore in the typical UV-Vis range, its electronic influence on the pyridinium ring can subtly shift the absorption bands. UV-Vis spectroscopy is often used to monitor reactions or study how the electronic properties of a molecule change in different solvent environments. researchgate.net

Electronic TransitionTypical Wavelength Range (nm)Moiety Responsible
π → π 250 - 270Pyridinium Ring
n → π > 300 (often weak or forbidden)Pyridinium Ring Nitrogen

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Applications

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure, acting as a molecular fingerprint. researchgate.netnepjol.info It relies on the inelastic scattering of monochromatic light from a laser source. researchgate.net The resulting Raman spectrum consists of peaks corresponding to specific vibrational modes of the molecule, such as ring breathing modes of the pyridinium ring, C-H stretching, and the C≡N stretch of the nitrile group.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive variant of the technique where the Raman signal of molecules adsorbed on or near a roughened metal surface (typically silver or gold) is dramatically amplified. nepjol.infomdpi.com This enhancement allows for the detection of very low concentrations of an analyte. mdpi.com SERS studies on this compound could provide insights into its orientation and interaction with metallic surfaces. core.ac.uk The technique is powerful for studying interfacial phenomena and for trace-level detection. researchgate.netresearchgate.net

Vibrational ModeExpected Raman Shift (cm⁻¹)Description
C≡N Stretch 2240 - 2260Stretching of the nitrile triple bond.
Pyridine Ring Breathing 990 - 1030Symmetric expansion/contraction of the ring.
Aromatic C-H Stretch 3000 - 3100Stretching of C-H bonds on the ring.
Aliphatic C-H Stretch 2850 - 2960Stretching of C-H bonds on the propyl chain.

Chromatographic Separation Techniques for Purity Assessment and Product Isolation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation during synthesis. High-Performance Liquid Chromatography (HPLC) is the most common method. mdpi.com However, the high polarity of the pyridinium cation can make it challenging to retain on standard reversed-phase (RP) C18 columns. mdpi.com

To overcome this, several strategies are employed:

Specialized Stationary Phases: Columns with different selectivities, such as those containing pentafluorophenylpropyl (PFPP) or cyanopropyl (CN) ligands, can enhance retention of polar and aromatic cations through alternative interaction mechanisms like π-π interactions. mdpi.comnih.govsci-hub.se

Ion-Pair Chromatography: A counter-ion (e.g., heptanesulfonate) is added to the mobile phase to form a neutral, more hydrophobic ion pair with the pyridinium cation, increasing its retention on RP columns.

Hydrophilic Interaction Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is well-suited for separating very polar compounds that are poorly retained in reversed-phase mode. mdpi.com

Ion Chromatography (IC): As a direct method for analyzing ions, IC is an effective tool for quantifying ionic liquids and their counter-ions. researchgate.net A validated ion chromatography method has been successfully used to determine the solubility of other pyridinium ionic liquids. researchgate.net

The choice of method depends on the specific impurities that need to be separated and the analytical goal, whether it is quantitative purity analysis or preparative isolation. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of ionic liquids, including the nitrile-functionalized compound this compound. The inherent charge and potential for varying polarity within the molecule necessitate carefully optimized chromatographic conditions to achieve efficient and reproducible separations. Research in this area primarily utilizes reversed-phase (RP) HPLC, where the stationary phase is non-polar and the mobile phase is a more polar solvent mixture.

Detailed research findings indicate that the choice of stationary phase and mobile phase composition are critical parameters in the HPLC analysis of pyridinium-based ionic liquids. Columns with a C18 (octadecylsilyl) or a pentafluorophenylpropyl (PFPP) stationary phase are commonly employed. The C18 phases provide retention based primarily on hydrophobic interactions, while PFPP phases can offer alternative selectivity through dipole-dipole and π-π interactions, which can be advantageous for separating aromatic cations like the pyridinium moiety.

The mobile phase typically consists of a mixture of an organic modifier, such as acetonitrile or methanol, and an aqueous buffer. The concentration of the organic modifier is a key factor in controlling the retention time; increasing the organic content generally leads to a decrease in retention time. The pH of the aqueous phase is also crucial as it can affect the ionization state of residual silanol (B1196071) groups on the silica-based stationary phase, which in turn can influence peak shape and retention through secondary ion-exchange interactions. Studies on similar pyridinium ionic liquids have shown that operating in an acidic pH range, often achieved with buffers like phosphate (B84403) or formate, can lead to improved peak symmetry by suppressing the interaction with silanol groups. mdpi.com

In some applications, ion-pairing agents are added to the mobile phase to form a neutral ion pair with the cationic 1-(3-Cyanopropyl)pyridinium, thereby increasing its retention on the non-polar stationary phase and allowing for greater control over the separation.

The following data tables present typical chromatographic conditions and research findings for the analysis of pyridinium-based ionic liquids, which are applicable to the analysis of this compound.

Table 1: Illustrative HPLC Chromatographic Parameters for the Analysis of Pyridinium Ionic Liquids

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Table 2: Representative Research Findings for HPLC Analysis of a Nitrile-Functionalized Pyridinium Salt

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
1-(3-Cyanopropyl)pyridinium cation8.51.28500
Related Impurity 16.21.19200
Related Impurity 210.11.37800

These tables illustrate the typical parameters and outcomes of an HPLC analysis for a compound like this compound. The retention time is indicative of the compound's affinity for the stationary phase under the specified conditions. The tailing factor and theoretical plates are measures of the peak shape and column efficiency, respectively, with values close to 1 for the tailing factor and higher numbers for theoretical plates indicating a good, efficient separation. The ability to separate the main compound from potential impurities is a critical aspect of HPLC analysis in quality control and research settings.

Electrochemical Investigations and Applications of 1 3 Cyanopropyl Pyridinium Chloride

Nonaqueous Electrolyte Development for Energy Storage Systems

Pyridinium-based ionic liquids are considered a promising class of electrolytes for next-generation energy storage systems, particularly for high-voltage and high-temperature applications. mdpi.com Their inherent properties, such as low volatility and high electrochemical stability, help overcome some of the limitations of traditional organic solvent-based electrolytes. mdpi.com The nitrile functionality, as present in 1-(3-cyanopropyl)pyridinium chloride, is of particular interest due to its potential to influence the electrolyte's coordinating properties and thermal stability. researchgate.net Nitrile-functionalized ILs have been investigated for their special characteristics, including their coordinating abilities toward metal ions, which is a crucial aspect of electrolyte performance. researchgate.net

In the context of lithium-ion batteries (LIBs), pyridinium-based ILs are attractive due to their wide electrochemical windows and stability at higher voltages. mdpi.com This makes them potentially compatible with high-energy electrode materials. mdpi.com Ionic liquids can replace conventional organic solvents in the electrolyte, potentially improving the safety and energy density of the battery. wikipedia.org Specifically, nitrile-functionalized pyridinium (B92312) ILs have been shown to form a stable solid electrolyte interphase (SEI) layer on graphite (B72142) electrodes, a critical factor for the long-term cycling stability of LIBs. researchgate.net While traditional electrolytes face challenges in Li-air batteries, the high stability of ILs makes them a viable alternative. nih.govbohrium.com The use of IL-based electrolytes can lead to better cyclability in Li-air systems compared to conventional organic electrolytes. bohrium.com The formulation 0.1LiTFSI-0.3PYR₁₃TFSI-0.6PYR₁₃FSI, a pyridinium-based IL mixture, has demonstrated potential for use in lithium batteries, highlighting the promise of this class of materials. mdpi.com

Electrochemical Stability Window Studies of Pyridinium-Based Ionic Liquids

The electrochemical stability window (ESW) is a critical parameter for an electrolyte, defining the voltage range within which it remains stable without undergoing oxidation or reduction. nih.gov A wide ESW is essential for high-voltage battery applications. mdpi.com Pyridinium-based ionic liquids are known for their generally wide electrochemical windows. nih.govmdpi.com

Cyclic voltammetry is a common technique used to determine the ESW of ionic liquids. nih.govresearchgate.net Studies on various functionalized pyridinium ILs have demonstrated their robust electrochemical stability. For instance, a series of hydroxyl-functionalized pyridinium ILs with the bis(trifluoromethylsulfonyl)imide (Tf₂N) anion showed promisingly wide electrochemical windows. nih.gov Research has shown that modifications to the pyridinium cation, such as alkyl substitution, can influence the electrochemical properties. nih.gov A specific formulation of a pyridinium-based IL mixed with a lithium salt was reported to have an ESW of 5 V, underscoring its suitability for high-voltage systems. mdpi.com

Table 1: Electrochemical Stability Window (ESW) of Selected Pyridinium-Based Ionic Liquids

Ionic Liquid CationAnionESW (V)
Hydroxyl-functionalized PyridiniumTf₂N3.0 - 5.54 nih.gov
Pyridinium (PYR₁₃) based mixtureTFSI/FSI~5 mdpi.com

This table presents data for representative pyridinium-based ionic liquids to illustrate the typical electrochemical stability range.

Ionic Conductivity Mechanisms in this compound Systems

Ionic conductivity is a measure of an electrolyte's ability to transport ions, a fundamental requirement for the functioning of any electrochemical cell. In ionic liquids, the conduction mechanism is primarily a vehicular process, where ions move through the viscous medium. mdpi.com The conductivity is influenced by factors such as ion size, shape, charge distribution, and the viscosity of the liquid. researchgate.net Pyridinium-based ILs have been noted to have generally lower ionic conductivity compared to their imidazolium (B1220033) counterparts, which is often attributed to higher viscosity. researchgate.net

The temperature dependence of ionic conductivity in many ionic liquids does not follow a simple Arrhenius relationship but is better described by the Vogel-Fulcher-Tammann (VFT) equation. researchgate.netmdpi.comresearchgate.net This non-Arrhenius behavior is typical for many IL systems. researchgate.net Studies on a range of pyridinium-based ILs have analyzed their conductivity using the VFT model to understand the influence of the cation and anion structure on ion transport. researchgate.netmdpi.com For example, a pyridinium-based IL mixture (0.1LiTFSI-0.3PYR₁₃TFSI-0.6PYR₁₃FSI) was found to exhibit a high ionic conductivity of 10⁻³ S·cm⁻¹ even at a low temperature of -20 °C. mdpi.com

Table 2: Ionic Conductivity of a Representative Pyridinium-Based Ionic Liquid System

Ionic Liquid SystemTemperature (°C)Ionic Conductivity (S·cm⁻¹)
0.1LiTFSI-0.3PYR₁₃TFSI-0.6PYR₁₃FSI-201.0 x 10⁻³ mdpi.com

This table provides an example of high ionic conductivity achieved in a pyridinium-based electrolyte system.

Electrodeposition Processes Utilizing Pyridinium Ionic Liquids

Ionic liquids were developed in the 1970s and 1980s as potential electrolytes for applications such as electrodeposition in batteries. wikipedia.org Pyridinium-based ILs, in particular, have been explored for the electrodeposition of metals. frontiersin.orgresearchgate.net Their wide electrochemical window and ability to dissolve various metal salts make them suitable media for these processes. nih.gov

Recent studies have highlighted the potential of functionalized pyridinium ILs in this area. For example, hydroxyl-functionalized pyridinium ILs are being investigated as promising electrolytes for the high current density electrodeposition of magnesium. researchgate.net Furthermore, nitrile-functionalized ionic liquids have been shown to have strong coordinating abilities with metal ions like cobalt(II). researchgate.net This coordinating ability is also relevant for the extraction of noble metal ions such as silver(I), palladium(II), and gold(III) from aqueous solutions, a process that can be coupled with electrochemical recovery. researchgate.net Ionic liquids containing a nitrile group have demonstrated good extraction properties for Ag(I) and Pd(II) ions. researchgate.net

Cyclic Voltammetry and Other Electrochemical Characterization Techniques

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox behavior of chemical species and to determine the electrochemical stability of electrolytes. nih.govfrontiersin.org In the study of pyridinium-based ionic liquids, CV is employed to probe their fundamental electrochemical properties. nih.govresearchgate.net

The technique has been used to establish the wide electrochemical windows of hydroxyl-functionalized pyridinium ILs, confirming their stability for battery applications. nih.govresearchgate.net CV studies can also reveal information about the reaction mechanism at the electrode surface. For instance, when studying organic compounds using a carbon paste electrode modified with a pyridinium-based IL, CV suggested that the irreversible electrode reaction was controlled by an adsorption process. The shape and peak potentials of the cyclic voltammogram provide insight into the thermodynamics and kinetics of the electron transfer processes of the pyridinium cation and any dissolved species. frontiersin.org

Catalytic Applications and Reaction Media Design with 1 3 Cyanopropyl Pyridinium Chloride

Role as Alternative Green Solvents in Organic Synthesis

1-(3-Cyanopropyl)pyridinium chloride is a type of ionic liquid (IL) recognized for its potential as a green solvent in organic synthesis. The pursuit of "green chemistry" aims to reduce the environmental impact of chemical processes, with a significant focus on minimizing or replacing volatile and hazardous traditional organic solvents. researchgate.netnih.govnih.gov Ionic liquids are often considered "neoteric" or new-generation solvents due to their favorable physicochemical properties, which include low volatility, non-flammability, and high thermal and chemical stability. nih.gov

The structure of this compound, featuring a pyridinium (B92312) cation functionalized with a nitrile group, makes it a polar medium suitable for a variety of chemical reactions. nih.gov Its non-volatile nature significantly reduces air pollution and workplace exposure risks associated with volatile organic compounds (VOCs). The use of solvents is a major contributor to the material waste in chemical production, particularly in the pharmaceutical industry. nih.govunibo.it By acting as both a solvent and, in some cases, a catalyst, ionic liquids like this compound can lead to more efficient and less wasteful processes. researchgate.net

Furthermore, research into pyridinium-based ionic liquids is exploring their biodegradability to prevent the accumulation of persistent chemicals in the environment. Studies on related nature-inspired pyridinium structures have shown that certain functional groups can promote mineralization and reduce toxicity. rsc.org The development of ILs from renewable sources and via safer synthetic routes, such as using biocatalytic methods to avoid hazardous methylating agents, aligns with the core principles of green chemistry, including the use of catalysis and inherently safer chemistry for accident prevention. rsc.org

Catalytic Activity and Biocatalytic Systems

The chemical structure of this compound not only defines its properties as a solvent but also imparts catalytic activity. Ionic liquids can be designed to act as catalysts, and their properties can be finely tuned by modifying the cation or anion. nih.gov Pyridinium salts, in particular, can be effective catalysts in various organic transformations. nih.gov The nitrile functionality on the cation of this compound can influence its coordination properties and catalytic behavior, making it particularly useful in metal-catalyzed reactions.

Nitrile-functionalized ionic liquids have demonstrated superior performance in promoting important carbon-carbon bond-forming reactions. nih.govalfachemic.com The presence of the nitrile group can stabilize catalytic species and facilitate reaction pathways, leading to higher yields and efficiency. The dual role of these ionic liquids as both solvent and catalyst simplifies reaction systems, reduces waste, and allows for easier product separation and catalyst recycling. researchgate.net

In the context of biocatalysis and sustainable synthesis, pyridinium compounds offer promising avenues. Research has focused on the biotechnological synthesis of pyridinium building blocks. rsc.org For instance, enzymes like N-methyltransferases can be used with S-adenosyl methionine as a methyl donor. This enzymatic approach avoids the use of toxic and carcinogenic methylating agents like dimethyl sulfate (B86663) or iodomethane, representing a safer and more sustainable pathway for producing the core structures of these ionic liquids. rsc.org This aligns with the green chemistry principle of utilizing catalysis, including biocatalysis, to create more benign chemical processes. rsc.org

Application in Specific Organic Transformations

Cyclization Reactions

Pyridinium compounds are valuable synthons in the construction of heterocyclic rings through various cyclization reactions. While specific studies detailing the use of this compound in cyclization were not prominent in the reviewed literature, related pyridinium structures, such as pyridinium 1,4-zwitterions, are extensively used. These zwitterions participate in formal (3+3), (2+3), and (5+2) cyclization pathways to synthesize six-membered heterocyclic rings like 1,4-thiazine derivatives and five-membered rings like pyrazoles. mdpi.com For example, a catalyst-free (3+3) cyclization between pyridinium 1,4-zwitterions and triazoles has been developed to produce 1,4-thiazines in moderate to good yields. mdpi.com These reactions showcase the versatility of the pyridinium scaffold in building complex molecular architectures.

Heck Arylation Reactions

The Heck reaction is a cornerstone of organic synthesis, enabling the palladium-catalyzed coupling of aryl or vinyl halides with alkenes to form substituted alkenes. organic-chemistry.orglibretexts.org Nitrile-functionalized pyridinium ionic liquids, including this compound, have been successfully employed as reaction media for such carbon-carbon coupling reactions. nih.gov The use of these ionic liquids can enhance catalyst stability and facilitate the reaction, often under phosphine-free conditions, which is advantageous as phosphine (B1218219) ligands can be toxic and expensive.

A study by Zhao et al. detailed the synthesis and application of several nitrile-functionalized ionic liquids in Suzuki and Heck coupling reactions. The research highlighted that these ILs could serve as effective media, leading to high product yields. The mechanism of the Heck reaction involves the oxidative addition of an aryl halide to a Pd(0) center, followed by olefin insertion and β-hydride elimination to yield the product and regenerate the catalyst. libretexts.orgnih.gov The ionic liquid medium can stabilize the palladium catalyst, preventing its agglomeration and deactivation, and in some cases, allowing for the recycling of the catalytic system. organic-chemistry.org

Table 1: Representative Heck Reaction in Nitrile-Functionalized Ionic Liquid (Illustrative)
Aryl HalideAlkeneCatalyst SystemIonic Liquid MediumYield (%)
Iodobenzenen-Butyl acrylatePd(OAc)₂This compoundHigh
BromobenzeneStyrenePd(OAc)₂This compoundHigh

Note: This table is illustrative of typical Heck reactions conducted in nitrile-functionalized ionic liquids, based on findings that these media provide high yields for such transformations. nih.govalfachemic.com

Use in Metal Electrodeposition Processes

Ionic liquids are increasingly used as electrolytes for the electrodeposition of metals and alloys due to their wide electrochemical windows, good conductivity, and ability to dissolve metal salts. mdpi.com this compound and related cyanopyridine compounds have been investigated as additives or electrolytes in these processes, particularly for the deposition of aluminum (Al) and its alloys. mdpi.comnih.gov

The addition of cyanopyridine derivatives to AlCl₃-based ionic liquids has been shown to significantly improve the quality of electrodeposited aluminum coatings. mdpi.com These additives can act as brightening and leveling agents, resulting in smoother, more compact, and brighter metal surfaces. For instance, in an AlCl₃-EMIC (1-ethyl-3-methylimidazolium chloride) electrolyte, the presence of 4-cyanopyridine (B195900) produced a mirror-bright Al coating with a significantly reduced surface roughness and a refined nanocrystalline grain structure. mdpi.com

The mechanism often involves the adsorption of the additive onto the electrode surface, which influences the nucleation and growth of the metal deposit. nih.gov This adsorption can increase the overpotential for metal reduction, promoting the formation of smaller, more uniform grains. mdpi.com The improved morphology of the deposit, being denser and more uniform, also enhances its corrosion resistance. The corrosion current density for a bright Al coating obtained with a cyanopyridine additive was found to be three orders of magnitude lower than that for a rough coating deposited without the additive. mdpi.com

Table 2: Effect of Cyanopyridine Additives on Aluminum Electrodeposition
AdditiveResulting Coating AppearanceAverage Roughness (Ra)Key Improvement
NoneRough, dull417 nmBaseline
4-CyanopyridineMirror bright31 nmImproved brightness, reduced roughness, enhanced corrosion resistance. mdpi.com
3-CyanopyridineBrightNot specifiedImproved coating quality. mdpi.com
2-CyanopyridineBrightNot specifiedImproved coating quality. mdpi.com

Biological Activity Research and Mechanistic Insights of 1 3 Cyanopropyl Pyridinium Chloride and Its Analogs

Antimicrobial Efficacy Against Bacterial Strains

Quaternary pyridinium (B92312) salts are a well-established class of compounds known for their antimicrobial properties. nih.gov Their effectiveness stems from their molecular structure, which combines a hydrophilic cationic head (the pyridinium ring) with a hydrophobic alkyl tail. nih.gov This amphiphilic nature allows them to interact with and disrupt bacterial cell membranes. The antimicrobial activity of these compounds has been evaluated against a range of both Gram-positive and Gram-negative bacteria.

Research indicates that pyridinium salts often exhibit stronger antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria. nih.gov The efficacy is significantly influenced by the nature of the side chain attached to the pyridinium nitrogen. nih.govresearchgate.net For instance, studies on analogs of 1-(3-cyanopropyl)pyridinium chloride have demonstrated that modifications to the propyl chain can dramatically alter antibacterial potency. Analogs featuring a 3-phenylpropyl side chain have shown remarkable activity, particularly against Staphylococcus aureus. nih.govresearchgate.net One such compound was found to have a Minimum Inhibitory Concentration (MIC) value of 4 μg/mL against S. aureus. nih.govresearchgate.net The length of the side chain is a critical factor, with longer chains generally leading to increased antimicrobial activity. nih.govresearchgate.net

The antimicrobial spectrum includes key pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govresearchgate.net While high activity is often observed against S. aureus, some derivatives show lower efficacy against Gram-negative species like P. aeruginosa. nih.govresearchgate.net Halogenated pyridinium derivatives have also been reported to possess significant antimicrobial effects against various clinical isolates. researchgate.net

Table 1: Antimicrobial Efficacy (MIC) of Selected Pyridinium Analogs Against Bacterial Strains

Compound (Analog) Side Chain on Pyridinium Nitrogen S. aureus (MIC μg/mL) E. coli (MIC μg/mL) P. aeruginosa (MIC μg/mL) Reference
4-(2-(2-methylbenzylidene)hydrazinyl)-1-benzylpyridinium bromide Benzyl (B1604629) 16 512 >2,048 researchgate.net
4-(2-(2-methylbenzylidene)hydrazinyl)-1-(2-phenylethyl)pyridinium bromide 2-Phenylethyl 16 256 >2,048 researchgate.net
4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide 3-Phenylpropyl 4 256 32 nih.govresearchgate.net

Antifungal Activity Investigations

In addition to their antibacterial properties, pyridinium derivatives have been investigated for their efficacy against various fungal pathogens. nih.govresearchgate.netniscpr.res.in These compounds have demonstrated activity against clinically relevant fungi such as Candida albicans and molds like Aspergillus niger. niscpr.res.insemanticscholar.org The antifungal action, similar to the antibacterial effect, is linked to the compound's ability to interfere with fungal cell structures.

The extent of antifungal activity can vary among different pyridinium analogs. In some studies, the antifungal effect of certain derivatives was found to be less potent than their antibacterial activity. nih.govresearchgate.net The reason for this disparity may lie in different mechanisms of action, such as the inhibition of fungal respiratory systems rather than solely cell wall destruction. researchgate.net However, other research has highlighted significant antifungal potential. For example, a study involving eleven different pyridine (B92270) derivatives showed that all tested compounds exhibited excellent inhibitory activity against several phytopathogenic fungal species at a concentration of 100 µg/mL. semanticscholar.org Polymeric analogs of pyridinium salts have also been developed and tested, showing notable antifungal properties. researchgate.net

Table 2: Antifungal Activity of Selected Pyridine Derivatives Against Phytopathogenic Fungi

Fungal Species Compound Exhibiting Strongest Inhibition Inhibition Rate (%) at 10 µg/mL Reference
Botrytis cinerea Compound **3*** 83.43 semanticscholar.org
Fusarium culmorum Compound **3*** 88.33 semanticscholar.org
Macrophomina phaseolina Compound **1*** 78.41 semanticscholar.org
Sclerotinia sclerotiorum Compound **2*** 82.25 semanticscholar.org

Note: Compounds 1, 2, and 3 in the source study are different bis-quaternary derivatives of pyridine-3-aldoxime and pyridine-4-aldoxime.

Mechanistic Studies of Antimicrobial Action

Understanding the mechanisms through which this compound and its analogs exert their antimicrobial effects is crucial for their development as effective agents. Research points to a multi-faceted process primarily involving the disruption of microbial cell integrity, which can, in some cases, be followed by the induction of programmed cell death pathways.

The primary mechanism of antimicrobial action for pyridinium salts is the perturbation and disruption of the microbial cell membrane. nih.govresearchgate.netmdpi.com The cationic pyridinium head is attracted to the negatively charged components of bacterial and fungal cell surfaces, such as teichoic acids in Gram-positive bacteria and phospholipids (B1166683) in the cell membrane. nih.gov

This initial electrostatic interaction is followed by the insertion of the hydrophobic alkyl tail into the lipid bilayer of the cell membrane. umass.edu This insertion disrupts the ordered structure of the membrane, increasing its fluidity and permeability. researchgate.netmdpi.com The consequence of this damage is the leakage of vital intracellular components, such as ions, ATP, and nucleic acids, which leads to a loss of metabolic function and ultimately cell death or lysis. researchgate.net Electron microscopy studies have visually confirmed this mechanism, showing significant damage and lysis of bacterial cells upon exposure to pyridinium-based polymers. researchgate.net Research on related quaternary ammonium (B1175870) compounds, like cetylpyridinium (B1207926) chloride, has demonstrated that exposure leads to a reduction in the length and density of microvilli on the plasma membrane of epithelial cells, indicating profound structural damage. nih.gov

Beyond direct membrane lysis, some pyridinium-based compounds have been found to induce apoptosis, or programmed cell death, in target cells. While much of this research has been conducted in the context of cancer cell lines, the findings provide insight into potential mechanisms that could also be relevant to microbial cells. researchgate.netnih.gov

Apoptosis is a controlled process of cell death characterized by distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, and DNA fragmentation. Studies on dimeric pyridinium analogs have shown that they can trigger apoptosis through the activation of key executioner proteins known as caspases. researchgate.netacs.org Specifically, the upregulation of initiator caspase-9 and executioner caspase-3 has been observed. acs.org Furthermore, these compounds can influence the balance of pro- and anti-apoptotic proteins, such as by downregulating the survival protein Bcl-2. acs.org The induction of apoptosis represents a more targeted mechanism of killing that complements the physical disruption of the cell membrane.

Structure-Activity Relationships in Pyridinium-Based Biological Agents

The biological activity of pyridinium compounds is not uniform but is instead finely tuned by their chemical structure. Structure-activity relationship (SAR) studies aim to decipher how specific molecular features influence antimicrobial efficacy, providing a roadmap for designing more potent and selective agents.

One of the most critical factors governing the antimicrobial activity of pyridinium salts is the length and nature of the alkyl chain attached to the nitrogen atom. umass.edunih.govresearchgate.net There is a clear and direct correlation between the hydrophobicity of the molecule, largely determined by this chain, and its biological potency. umass.edu

Alkyl Chain Length: The antimicrobial activity generally increases as the alkyl chain length increases, up to a certain point. nih.govresearchgate.net This is because a longer hydrophobic tail enhances the compound's ability to partition into and disrupt the lipid bilayer of the microbial membrane. umass.edu However, this effect is not linear; if the chain becomes too long, a "cut-off" effect can be observed where activity plateaus or decreases. nih.gov This is often attributed to reduced water solubility and difficulty in traversing the outer layers of the cell wall. Optimal antibacterial activity is frequently observed for analogs with alkyl chains of 10 to 16 carbon atoms. nih.govmdpi.com Specifically, chains of 12-14 carbons often show the best results against Gram-negative bacteria, while slightly longer chains (C14-C16) can be more effective against Gram-positive strains. nih.gov

Substituent Effects: Besides the primary alkyl chain, other substituents on the pyridine ring can also modulate biological activity. The presence of certain functional groups can enhance potency. nih.gov For example, a 3-phenylpropyl group was shown to be more effective than shorter or less complex chains like benzyl or phenylethyl groups. nih.govresearchgate.net The electronic properties and steric bulk of substituents can influence how the molecule interacts with its biological target. Studies have found that groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance biological activity, whereas the presence of bulky groups may sometimes be detrimental. nih.gov

Role of Counter Anions in Biological Efficacy

The biological efficacy of ionic liquids, including pyridinium-based compounds, is not solely determined by the cationic structure but is also significantly influenced by the associated counter anion. Research indicates that the nature of the anion can modulate the biological activity, an effect that is often linked to the anion's physicochemical properties such as its size, hydrophobicity, and ability to interact with biological membranes.

A study on the interaction of pyridinium salts with red blood cells and planar lipid membranes demonstrated that the choice of counter anion plays a definite role in the compound's ability to destabilize these model membranes. nih.gov In experiments measuring hemolysis of red blood cells and the concentration required to break planar lipid membranes, the efficiency of the pyridinium surfactant was found to be anion-dependent. nih.gov Among the tested anions—Cl⁻, Br⁻, I⁻, ClO₄⁻, BF₄⁻, and NO₃⁻—the bromide (Br⁻) anion conferred the highest efficiency in destabilizing the membranes, while the nitrate (B79036) (NO₃⁻) anion resulted in the lowest efficiency. nih.gov The effects of chloride (Cl⁻) and perchlorate (B79767) (ClO₄⁻) were found to be similar to each other. nih.gov

This differential activity is attributed to several factors. The varying mobilities and radii of the hydrated anions can lead to different possibilities for modifying the surface potential of cell membranes, which in turn leads to a differentiated interaction with the pyridinium cation. nih.gov Furthermore, the effect of anions on the structure of water is a crucial consideration. Anions are classified as either "kosmotropes," which are water-ordering and hold their hydration shell tightly, or "chaotropes," which are water-disordering and hold water molecules more loosely. nih.gov These properties can influence how the entire ionic liquid interacts with the aqueous environment and biological interfaces.

Molecular dynamics studies have also supported the experimental findings. For instance, in a study on the stability of Candida rugosa lipase, a pyridinium-based ionic liquid with a bromide anion was found to provide more stability to the enzyme's conformation compared to one with a tetrafluoroborate (B81430) (BF₄⁻) anion. tubitak.gov.tr This was attributed to the tendency of the bromide anion to form short-range interactions with the lipase. tubitak.gov.tr The properties of pyridinium salts can be varied with different counter anions, which can enhance or suppress their activities. nih.govacs.org

The following table summarizes the findings on the influence of counter anions on the membrane-destabilizing effects of pyridinium salts.

Counter AnionObserved Efficiency in Membrane DestabilizationReference
Br⁻ Highest efficiency nih.gov
I⁻ Intermediate efficiency nih.gov
ClO₄⁻ Intermediate efficiency (similar to Cl⁻) nih.gov
Cl⁻ Intermediate efficiency (similar to ClO₄⁻) nih.gov
BF₄⁻ Significant hemolytic potential, but required higher concentration for BLM destruction nih.gov
NO₃⁻ Lowest efficiency nih.gov

Research on Anticancer Properties of Related Ionic Liquid Structures

Research into pyridinium-based ionic liquids and their analogs has revealed significant potential for anticancer applications. rsc.org The cytotoxic activity of these compounds is often tunable by modifying both the cationic head group and the associated anion, as well as the length of alkyl chains attached to the pyridinium ring.

Studies have shown that the anticancer activity of pyridinium salts is linked to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, certain fluorinated pyridinium salt-based hydrazones have been found to induce apoptosis in breast and colorectal tumor cells. mdpi.com In a study on leukemia cells, two pyridinium salts, MNP and MDION, were shown to trigger apoptosis through a mechanism involving caspase-3 and caspase-8. mdpi.com Further investigation suggested that for MDION, lysosomes might also be involved in the process of programmed cell death. mdpi.com The anticancer mechanism can also involve the regulation of cancer metabolism. Dimethylaminopyridinium ionic liquids have been shown to suppress the HIF-1α-dependent glucose metabolic pathway in hypoxic cancer cells by inhibiting the electron transfer chain complex I. researchgate.net

The cytotoxicity of these compounds is often dependent on the length of the alkyl chain. An increase in the hydrophobic chain length on the pyridinium cation can lead to enhanced anticancer activity. nih.gov For instance, a series of ester-functionalized pyridinium-based ionic liquids showed that a C10 alkyl chain length resulted in significant cytotoxicity, with one of the most potent compounds exhibiting an IC₅₀ value of 5.75 µM against the Hep-2 cell line. researchgate.net Similarly, dicationic pyridinium derivatives with alkyl side chains of 10 and 12 carbons were found to be more effective as antitumor agents compared to their analogs with different chain lengths. researchgate.net

The tables below present detailed research findings on the anticancer activity of various pyridinium-based ionic liquids, showcasing their IC₅₀ values against different cancer cell lines.

Table 1: Anticancer Activity of Monocationic Pyridinium Hydrazone-Based Ionic Liquids nih.gov

Compound No.Alkyl ChainCounter AnionIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. T47DIC₅₀ (µM) vs. Caco-2IC₅₀ (µM) vs. Hela
8 C₁₂H₂₅I⁻2.501.902.101.80
28 C₁₆H₃₃PF₆⁻1.201.100.901.50
29 C₁₆H₃₃BF₄⁻1.501.301.101.60
32 C₁₈H₃₇BF₄⁻0.901.000.801.10

Table 2: Anticancer Activity of Dicationic Pyridinium-Based Ionic Liquids Against Lung Cancer Cell Lines researchgate.net

Compound No.Alkyl ChainCounter AnionIC₅₀ (µM) vs. A549IC₅₀ (µM) vs. H1299IC₅₀ (µM) vs. H661
23 C₁₀H₂₁Br⁻15.211.519.3
27 C₁₂H₂₅Br⁻10.18.312.6
Cisplatin --231832

Computational Chemistry and Theoretical Modeling of 1 3 Cyanopropyl Pyridinium Chloride

Density Functional Theory (DFT) for Structural and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the geometric and electronic properties of molecules with a high degree of accuracy. For 1-(3-Cyanopropyl)pyridinium chloride, DFT calculations can elucidate key structural parameters and electronic descriptors.

Illustrative DFT-Calculated Properties for a Pyridinium (B92312) Cation:

PropertyDescriptionIllustrative Value
Bond Lengths (Å) The equilibrium distance between the nuclei of two bonded atoms. For example, the C-N bond lengths within the pyridinium ring or the C≡N bond of the cyanopropyl group.C-N (ring): ~1.34 ÅC-C (ring): ~1.38 ÅC≡N: ~1.15 Å
Bond Angles (°) ** The angle formed between three atoms across at least two bonds. For instance, the C-N-C angle in the pyridinium ring.C-N-C (ring): ~120°
Dihedral Angles (°) **The angle between two intersecting planes, useful for understanding the 3D conformation of the cyanopropyl chain relative to the pyridinium ring.-
HOMO Energy (eV) Energy of the Highest Occupied Molecular Orbital. Relates to the electron-donating ability of the molecule.-5.8 eV
LUMO Energy (eV) Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron-accepting ability of the molecule.-1.2 eV
HOMO-LUMO Gap (eV) The energy difference between the HOMO and LUMO, which is an indicator of chemical reactivity and stability. d-nb.inforesearchgate.net4.6 eV

Note: The values in this table are illustrative and based on general data for similar pyridinium compounds. They are not the result of a specific DFT calculation on this compound.

These parameters are crucial for understanding the molecule's stability, reactivity, and potential interactions with other species. The HOMO-LUMO gap, for example, can provide insights into the electrochemical window of the ionic liquid. mdpi.com

Time-Dependent DFT (TD-DFT) in Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in the presence of time-dependent electric or magnetic fields. A primary application of TD-DFT is the prediction of electronic absorption spectra (UV-Vis spectra). By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can help in the interpretation and assignment of experimental spectra.

For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) corresponding to π-π* transitions within the aromatic pyridinium ring. While specific TD-DFT studies on this compound are not available, research on other pyridinium derivatives has demonstrated the utility of this method in understanding their spectroscopic properties. nih.gov

Illustrative TD-DFT Spectroscopic Data for a Pyridinium Compound:

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S14.852550.02
S0 → S25.402300.65

Note: This table presents hypothetical data to illustrate the output of a TD-DFT calculation. The values are not specific to this compound.

The oscillator strength is a dimensionless quantity that indicates the intensity of an electronic transition. A higher oscillator strength corresponds to a more intense absorption band in the UV-Vis spectrum. Such theoretical predictions are invaluable for corroborating experimental findings and understanding the electronic structure of the molecule.

Molecular Dynamics (MD) Simulations for Behavior in Solution

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the behavior of liquids, including ionic liquids, at the atomic level.

For this compound, MD simulations can be used to investigate its properties in the bulk liquid state or in solution. These simulations can provide insights into:

Liquid Structure: The arrangement of cations and anions, including radial distribution functions that describe the probability of finding one ion at a certain distance from another.

Transport Properties: Self-diffusion coefficients of the cation and anion, which are related to the ionic conductivity of the liquid.

Thermodynamic Properties: Density, viscosity, and heat capacity.

Solvation of Solutes: How other molecules or ions are solvated by the ionic liquid.

Illustrative MD Simulation Parameters for an Ionic Liquid:

ParameterDescriptionTypical Value/Method
Force Field A set of empirical energy functions and parameters used to describe the potential energy of the system.OPLS-AA, AMBER
Ensemble The statistical mechanical ensemble used to represent the thermodynamic state of the system.NPT (constant number of particles, pressure, and temperature)
Temperature The temperature at which the simulation is run.298 K (25 °C)
Pressure The pressure at which the simulation is run.1 atm
Simulation Time The total time over which the system's trajectory is calculated.10-100 ns

This table provides typical parameters for an MD simulation of an ionic liquid and is not specific to this compound.

Machine Learning and Quantitative Structure-Property Relationship (QSPR) Modeling

Machine learning (ML) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the properties of chemical compounds based on their molecular structure. acs.orgresearchgate.netbohrium.comrsc.org These models are trained on datasets of known compounds and their properties, and they can then be used to predict the properties of new, uncharacterized compounds.

For ionic liquids, QSPR models can be developed to predict a wide range of properties, including melting point, viscosity, density, and conductivity. acs.orgresearchgate.netbohrium.comrsc.org The inputs to these models are molecular descriptors, which are numerical representations of the chemical information of a molecule.

A recent development in the application of machine learning to ionic liquids is the use of Pseudo-Siamese Convolutional Neural Networks (pSCNN). acs.orgnih.govnih.govresearchgate.net This type of neural network is particularly well-suited for ionic liquids because it can take two separate inputs—one for the cation and one for the anion—and learn to predict the properties of the resulting ion pair.

The pSCNN architecture consists of two identical (or very similar) subnetworks that process the cation and anion descriptors independently. The outputs of these subnetworks are then combined and fed into a final network that predicts the desired property. This approach has been successfully applied to the prediction of the melting points of a large dataset of ionic liquids. acs.orgnih.govnih.govresearchgate.net

A study utilizing a pSCNN model on a dataset of 3098 ionic liquids demonstrated superior performance in predicting their normal melting temperatures, achieving a mean absolute error (MAE) of 24.36 °C and a root-mean-square error (RMSE) of 31.56 °C. nih.govnih.gov

Performance of a pSCNN Model for Predicting Ionic Liquid Melting Points: nih.govnih.gov

MetricValue
Mean Absolute Error (MAE) 24.36 °C
Root-Mean-Square Error (RMSE) 31.56 °C
Coefficient of Determination (R²) 0.82

This table shows the performance of a specific pSCNN model on a large dataset of ionic liquids and is not a direct prediction for this compound.

In Silico Approaches for Mechanism of Action Prediction (e.g., Biological Interactions)

In silico methods encompass a variety of computational techniques used to predict the biological activity and mechanism of action of chemical compounds. These approaches are particularly valuable in the early stages of drug discovery and toxicology assessment. For this compound, in silico methods could be used to predict its potential interactions with biological targets such as proteins and nucleic acids.

Molecular docking is a common in silico technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.orgnih.govnih.gov By docking this compound into the binding sites of various proteins, it is possible to identify potential biological targets and predict its biological activity. For example, studies on other pyridinium-based ionic liquids have used molecular docking to investigate their antimicrobial activity by predicting their binding affinities to microbial protein targets. rsc.orgnih.gov

Pharmacophore modeling is another approach that identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This information can then be used to screen virtual libraries of compounds for similar activity.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used to assess the pharmacokinetic and toxicological properties of a compound. rsc.orgnih.gov These models can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for toxicity.

Charge Distribution Analysis and its Impact on Reactivity

The distribution of electrical charge within a molecule is a key determinant of its chemical reactivity. In the 1-(3-Cyanopropyl)pyridinium cation, the positive charge is not localized on a single atom but is delocalized across the aromatic pyridinium ring. researchgate.net Computational methods can be used to calculate the partial charges on each atom, providing a quantitative measure of this charge distribution.

Common methods for charge distribution analysis include:

Mulliken Population Analysis: A method based on the linear combination of atomic orbitals (LCAO) used in many quantum chemistry calculations.

Natural Population Analysis (NPA): A method that uses natural bond orbitals (NBOs) to provide a more robust description of the charge distribution.

Electrostatic Potential (ESP) Mapping: A technique that visualizes the electrostatic potential on the van der Waals surface of a molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential).

The charge distribution in the 1-(3-Cyanopropyl)pyridinium cation will influence its interactions with the chloride anion, solvent molecules, and other chemical species. The positively charged pyridinium ring is susceptible to nucleophilic attack, while the electron-withdrawing nature of the cyanopropyl group can also affect the reactivity of the ring. Understanding the charge distribution is therefore essential for predicting the chemical behavior of this ionic liquid in various applications, such as in synthesis and catalysis. acs.orgresearchgate.net

Future Research Directions and Interdisciplinary Prospects

Integration with Advanced Materials Science for Novel Composites

The integration of 1-(3-cyanopropyl)pyridinium chloride into advanced materials science presents a promising frontier for creating novel composites with enhanced properties. As a functionalized ionic liquid, it can act as a versatile component in the development of new materials. Future research is anticipated to focus on its role as a dispersant, stabilizer, or active functional additive in various polymer and inorganic matrices.

The nitrile group in the compound's structure is of particular interest for its potential to interact with metal nanoparticles and other material surfaces, leading to the formation of highly stable and uniformly distributed composites. For example, research into related pyridinium (B92312) compounds, such as cetylpyridinium (B1207926) chloride, has demonstrated their effectiveness in creating antimicrobial composite cements when combined with montmorillonite. nih.gov This suggests a potential research avenue for this compound in developing functionalized composites with tailored properties.

Further investigation is also warranted in the area of electrochemical applications. The ionic nature of this compound makes it a candidate for use in electrolytes for batteries and supercapacitors. Research into similar pyridinium-based ionic liquids has shown that they can enhance the electrochemical properties of membranes, improving ion exchange capacity and electrical resistance. researchgate.net Exploring the performance of this compound in such systems could lead to the development of next-generation energy storage devices.

Potential Application AreaKey Function of this compoundAnticipated Benefit
Polymer Composites Dispersant, Interfacial ModifierImproved mechanical strength, thermal stability, and functional properties.
Nanomaterial Synthesis Stabilizing AgentControl over nanoparticle size and prevention of agglomeration.
Antimicrobial Surfaces Active Antimicrobial AgentDevelopment of materials with inherent resistance to microbial growth. nih.gov
Electrochemical Devices Electrolyte ComponentEnhanced ionic conductivity and device performance. researchgate.net

Sustainable and Green Chemical Process Development

The principles of green chemistry are increasingly guiding the development of new chemical processes, with a focus on reducing waste, minimizing energy consumption, and using renewable resources. unife.itresearchgate.net this compound, as an ionic liquid, is well-positioned to contribute to this shift towards more sustainable chemical manufacturing. mdpi.commdpi.com

One of the key areas of future research will be the use of this compound as a recyclable and environmentally benign solvent or catalyst in organic synthesis. nih.gov Its nitrile functionality can offer unique selectivity and reactivity in various chemical transformations. Studies on similar nitrile-functionalized ionic liquids have already demonstrated their superior performance in important carbon-carbon bond-forming reactions like Suzuki and Stille couplings. chemicalbook.comalfachemic.com Further research could expand the scope of its application to other catalytic processes, potentially leading to higher yields and easier product separation compared to traditional volatile organic solvents.

Moreover, the development of sustainable synthesis routes for this compound itself is a crucial research direction. This includes exploring the use of bio-based starting materials and energy-efficient reaction conditions. The investigation into naturally occurring pyridinium structures as a basis for designing biodegradable ionic liquids is a testament to this growing trend. rsc.org

Advanced Environmental Remediation Technologies

The unique properties of this compound also make it a candidate for use in advanced environmental remediation technologies. Its ability to dissolve a wide range of organic and inorganic compounds could be harnessed for the extraction of pollutants from contaminated water and soil.

Future research could focus on developing liquid-liquid extraction systems or supported ionic liquid membranes incorporating this compound for the selective removal of heavy metals, organic dyes, or other persistent organic pollutants from industrial wastewater. The nitrile group could play a key role in the selective binding of specific pollutants.

Additionally, the potential for using this ionic liquid in conjunction with other advanced oxidation processes, such as sonolysis or photocatalysis, for the degradation of recalcitrant pollutants is an area ripe for exploration. mdpi.com The ionic liquid could act as a medium that enhances the efficiency of these degradation processes.

Remediation TargetProposed Role of this compoundPotential Advantage
Heavy Metals Extractant in liquid-liquid extraction or supported liquid membranes.High extraction efficiency and selectivity.
Organic Dyes Solvent for dissolution and subsequent removal.Enhanced solubility of dyes for easier treatment.
Persistent Organic Pollutants (POPs) Medium for advanced oxidation processes.Increased degradation rates of POPs. mdpi.com

Targeted Biomedical and Pharmaceutical Applications Research

The potential for this compound in the biomedical and pharmaceutical fields is another exciting avenue for future research. While still in the exploratory stages, its structural features suggest several possibilities. The pyridinium moiety is a common structural motif in many biologically active compounds, and its presence in this ionic liquid could confer some antimicrobial or other therapeutic properties.

Research into related pyridinium compounds, such as cetylpyridinium chloride, has shown significant antimicrobial activity, which is being leveraged in applications like antimicrobial cements. nih.gov This provides a strong rationale for investigating the antimicrobial spectrum of this compound against various pathogens.

Furthermore, its potential as a drug delivery vehicle or as a component in novel drug formulations warrants investigation. Ionic liquids are being explored for their ability to enhance the solubility and bioavailability of poorly water-soluble drugs. nih.gov The designability of ionic liquids allows for the tuning of their properties to be compatible with biological systems.

Synergistic Experimental and Computational Research Paradigms

To fully realize the potential of this compound, a synergistic approach combining experimental investigations with computational modeling will be essential. Computational methods, such as molecular dynamics simulations and density functional theory (DFT) calculations, can provide valuable insights into the molecular-level behavior of this ionic liquid.

These computational tools can be used to predict its physical and chemical properties, understand its interactions with other molecules and materials, and guide the design of new experiments. For instance, computational modeling can help in understanding the mechanism of its catalytic activity, its binding affinity for specific pollutants, or its interactions with biological membranes.

By combining the predictive power of computational chemistry with the empirical evidence from laboratory experiments, researchers can accelerate the discovery and development of new applications for this compound. This integrated approach will be crucial for navigating the complexities of its behavior in different environments and for optimizing its performance in various technological applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Cyanopropyl)pyridinium chloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or quaternization reactions. For example, reacting pyridine with 3-chloropropionitrile in a polar aprotic solvent (e.g., acetonitrile) under reflux (80–100°C) for 12–24 hours yields the product. Optimization includes adjusting molar ratios (1:1.2 pyridine to alkylating agent), using catalysts like NaI (0.1–1 mol%), and monitoring progress via thin-layer chromatography (TLC). Purification via recrystallization from ethanol/water mixtures improves purity .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the pyridinium ring and cyanopropyl chain (δ 8.5–9.5 ppm for aromatic protons; δ 110–120 ppm for nitrile carbon).
  • FTIR : Peaks at ~2240 cm1^{-1} (C≡N stretch) and 1630 cm1^{-1} (aromatic C=C).
  • Elemental analysis : Verify C, H, N, and Cl content (±0.3% deviation).
  • Melting point : Determined via differential scanning calorimetry (DSC) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation/ingestion; if exposed, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in airtight containers away from oxidizers. Toxicity data for analogous pyridinium salts suggest moderate acute toxicity (LD50 ~200 mg/kg in rodents) .

Q. Which solvents are optimal for dissolving this compound, and how does solubility impact experimental design?

  • Methodological Answer : The compound is highly soluble in polar solvents (water, methanol, DMSO) but poorly in non-polar solvents (hexane, ether). Solubility tests (e.g., gravimetric analysis) should precede reaction design. For aqueous systems, adjust pH to prevent hydrolysis of the nitrile group .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

  • Methodological Answer : Use HPLC with UV detection (λ = 260 nm, pyridinium ring absorption) or capillary electrophoresis with indirect UV detection (borate buffer, pH 9.0). Calibration curves (0.1–10 mM) ensure accuracy. Mass spectrometry (ESI-MS) confirms molecular ion peaks ([M+^+] at m/z ~167) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR/IR data may arise from impurities or tautomerism. Cross-validate with high-resolution mass spectrometry (HRMS) and computational modeling (DFT calculations for predicted spectra). For example, DFT-optimized structures can simulate 1^1H NMR shifts using software like Gaussian or ORCA .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nitrile group enhances the electrophilicity of the pyridinium ring. Reaction mechanisms can be probed via kinetic studies (variable-temperature NMR) and isotopic labeling (e.g., 15^{15}N-pyridine). Transition-state modeling (e.g., Hartree-Fock methods) predicts regioselectivity in ring-opening reactions .

Q. What challenges arise in assessing the purity of this compound, and how can they be mitigated?

  • Methodological Answer : Common impurities include unreacted pyridine or alkylation byproducts. Use two orthogonal methods:

  • Ion chromatography to quantify chloride counterions.
  • 1^1H NMR integration of aromatic vs. aliphatic protons (expected ratio: 5:3).
  • Recrystallization at controlled cooling rates (1°C/min) minimizes co-crystallization of impurities .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via HPLC: hydrolysis of the nitrile group to amide (retention time shift) or ring-opening products. Store under inert gas (argon) at –20°C for long-term stability .

Q. What methodologies explore the interaction of this compound with biomolecules like DNA or proteins?

  • Methodological Answer : Use fluorescence quenching assays (e.g., ethidium bromide displacement for DNA binding) or surface plasmon resonance (SPR) to measure binding constants (KdK_d). Molecular docking (AutoDock Vina) models interactions with DNA grooves or enzyme active sites. For proteins, circular dichroism (CD) detects conformational changes upon binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.